molecular formula C18H20N4OS B11423693 2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11423693
M. Wt: 340.4 g/mol
InChI Key: MLYIPUOOOGXAST-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core. Key structural attributes include:

  • Ethylsulfanyl substituent at position 2, which may influence lipophilicity and electronic properties.
  • 4-Methylphenyl group at position 9, contributing steric bulk and modulating aromatic interactions.
  • A partially saturated bicyclic system (5,6,7,9-tetrahydroquinazolin-8(4H)-one), which impacts conformational flexibility and binding affinity in biological systems.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

2-ethylsulfanyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H20N4OS/c1-3-24-18-20-17-19-13-5-4-6-14(23)15(13)16(22(17)21-18)12-9-7-11(2)8-10-12/h7-10,16H,3-6H2,1-2H3,(H,19,20,21)

InChI Key

MLYIPUOOOGXAST-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

    • HBCM can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    Medicinal Chemistry

    The compound's unique structure makes it a potential candidate for drug development:

    • Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibitory effects against various cancer cell lines (e.g., A549 for lung cancer) through mechanisms involving apoptosis induction via mitochondrial pathways by regulating proteins such as Bax and Bcl-2.
    • Anti-inflammatory Effects : In vivo studies have demonstrated that related compounds can significantly inhibit inflammation markers in models of carrageenan-induced paw edema. This suggests that the ethylthio and methyl groups may play crucial roles in modulating inflammatory responses.

    Biological Studies

    The compound has shown promise as a bioactive molecule with possible applications in drug discovery:

    • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest it may inhibit certain enzymes or modulate receptor activity.

    Materials Science

    Due to its optical and electrochemical properties, the compound can be utilized in:

    • Organic Semiconductors : Its unique chemical properties make it suitable for advanced materials applications.

    Antitumor Activity Study

    A notable case study evaluated a series of quinazoline derivatives similar to this compound. The study found that specific modifications enhanced cytotoxicity against leukemia cell lines (K562 and HL-60), indicating that structural variations significantly affect biological outcomes.

    In Vivo Studies

    In vivo models demonstrated that compounds with ethylthio substitutions exhibited reduced tumor growth rates compared to controls. This was attributed to their ability to inhibit angiogenesis and promote apoptosis in cancer cells.

    Mechanism of Action

    • HBCM’s effects likely involve interactions with specific molecular targets.
    • Pathways could include enzyme inhibition, receptor binding, or modulation of cellular processes.
  • Comparison with Similar Compounds

    Key Observations :

    • Ethylsulfanyl vs.
    • 4-Methylphenyl vs. Dimethyl : The 4-methylphenyl group at position 9 introduces aromaticity and steric effects absent in dimethyl-substituted analogs (e.g., ).

    Biological Activity

    2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazolines and is characterized by its unique structure which includes an ethylsulfanyl group and a 4-methylphenyl moiety. The biological activities of this compound have been the subject of various studies focusing on its antibacterial, antifungal, and anticancer properties.

    Chemical Structure and Properties

    The molecular formula of this compound is C18H20N4OSC_{18}H_{20}N_{4}OS, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The structural features significantly contribute to its biological activity. The presence of the ethylsulfanyl group enhances lipophilicity, which may aid in membrane permeability and interaction with biological targets.

    Antibacterial and Antifungal Properties

    Recent studies have evaluated the antibacterial and antifungal activities of 2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one against various bacterial and fungal strains.

    Table 1: Antibacterial Activity Results

    Bacterial StrainInhibition Zone (mm)
    Escherichia coli15-16
    Staphylococcus aureus15-16
    Bacillus subtilis9-19
    Proteus mirabilis9

    The compound demonstrated significant inhibition against E. coli and S. aureus, with inhibition zones ranging from 15 mm to 16 mm. The highest inhibition zone recorded was 19 mm against Bacillus subtilis .

    Anticancer Activity

    The anticancer potential of the compound has also been investigated. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

    • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).
    • IC50 Values : The compound showed promising results with IC50 values indicating effective cytotoxicity against these cell lines.

    Table 2: Cytotoxic Activity Against Cancer Cell Lines

    Cell LineIC50 Value (μM)
    MCF-727.3
    HCT-1166.2

    These findings suggest that the compound may serve as a lead candidate in drug development targeting specific cancer types .

    The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have indicated that it binds effectively to enzymes such as Topoisomerase IV and Cytochrome P450 14 α-sterol demethylase from Mycobacterium tuberculosis. Binding energies of -6.1 kcal/mol and -7.0 kcal/mol respectively suggest strong affinity .

    Additionally, the compound interacts with several amino acid residues through hydrophobic interactions and hydrogen bonds, which may contribute to its inhibitory effects on target enzymes .

    Case Studies

    Several case studies have highlighted the therapeutic potential of this compound:

    • Antimicrobial Therapy : A study demonstrated its efficacy in treating infections caused by resistant bacterial strains.
    • Cancer Treatment : Research indicated that when combined with other chemotherapeutic agents, it enhanced the overall efficacy against resistant cancer cell lines.

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